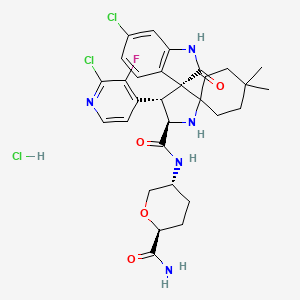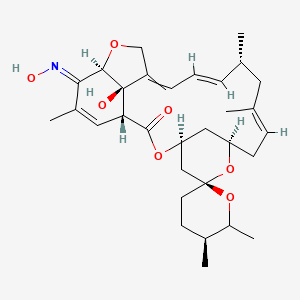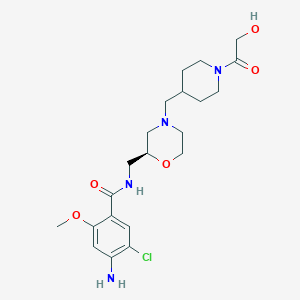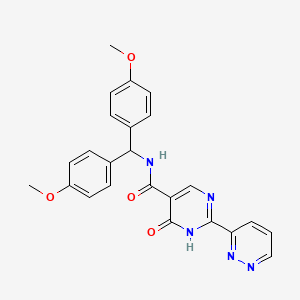
N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-8617 is an inhibitor of hypoxia-inducible factor prolyl hydroxylase 1 (HIF-PH1), HIF-PH2, and HIF-PH3 (IC50s = 1, 1, and 14 nM, respectively). It is selective for HIF-PH1, -2, and -3 over the cytochrome P450 (CYP) isoforms CYP1A2, -3A4, -2B6, -2C9, -2C19, and -2D6 (IC50s = >1.6 µM for all) and factor inhibiting HIF (FIH; IC50 = 18 µM), as well as over a panel of 171 enzymes at 10 µM. MK-8617 (5 and 15 mg/kg) increases serum levels of erythropoietin (EPO) and hemoglobin, as well as the number of circulating red blood cells, in rats.
MK-8617 is a potent, selective, orally bioavailabl Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1−3 (HIF PHD1−3) for the Treatment of Anemia (PHD2 IC50 = 1.0 nM; 10-19 hr dog and moneky t1/2). Anemia is a condition of insufficient red blood cells (RBCs) or hemoglobin (Hb) levels that result in reduced functional capability, fatigue, and shortness of breath.
Applications De Recherche Scientifique
Treatment of Renal Anemia
MK-8617, a hypoxia-inducible factor (HIF)-prolyl hydroxylase inhibitor (PHI), has revolutionized the treatment strategy for renal anemia . It actively stimulates erythropoiesis, which is the process that produces red blood cells .
Regulation of Tubulointerstitial Fibrosis
High-dose MK-8617 treatment could significantly enhance tubulointerstitial fibrosis (TIF), a condition characterized by scarring of the kidney’s tubules and surrounding tissue . This effect is mediated by the Krüppel-like factor 5 (KLF5) regulating pathway .
Dose-Dependent Effects on Renal Fibrosis
The effects of MK-8617 on renal fibrosis are dose-dependent. High-dose MK-8617 treatment can significantly initiate TIF by activating the HIF-1α–KLF5–TGF-1 signaling .
Pre-Hospital Intervention for Trauma and Hemorrhagic Shock
MK-8617 has been found to be an effective pre-hospital pharmaceutical intervention for trauma and hemorrhagic shock . It can extend pre-hospital survival time, which may help reduce the number of deaths prior to blood-based resuscitation .
Mitigation of Lactatemia
In anesthetized rats with polytrauma and hemorrhagic shock, MK-8617 has been shown to mitigate lactatemia, a condition characterized by an excess of lactate in the blood .
Improvement of Survival in Hemorrhagic Shock
In an anesthetized rat model of lethal decompensated hemorrhagic shock, acute administration of MK-8617 significantly improves one-hour survival and maintains survival at least until 4 hours following limited resuscitation with whole blood .
Mécanisme D'action
- MK-8617 is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) . These enzymes regulate the activity of hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to low oxygen levels.
- MK-8617 inhibits PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM, respectively . By blocking PHD activity, MK-8617 prevents HIF-α hydroxylation, leading to HIF stabilization.
Target of Action
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPERVDMILVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide | |
CAS RN |
1187990-87-9 |
Source


|
| Record name | MK-8617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8617 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
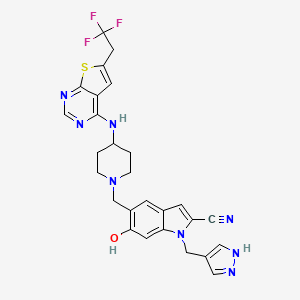
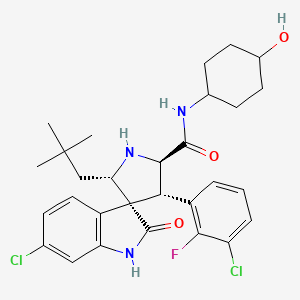

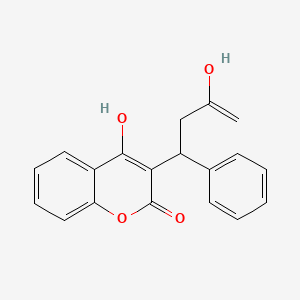

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
